![molecular formula C8H6BrN3O2 B1405005 Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate CAS No. 1363380-66-8](/img/structure/B1405005.png)
Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
Overview
Description
“Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is a chemical compound . It is a member of the pyrazolopyridines, a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazolo[4,3-B]pyridine core . The empirical formula is C6H4BrN3 . The SMILES string representation is Brc1cnc2cn[nH]c2c1 .Physical And Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 198.02 g/mol . The InChI string representation is 1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H, (H,9,10) .Scientific Research Applications
Synthesis and Characterization
Novel compounds including derivatives of Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate have been synthesized and characterized for potential applications. For example, a study demonstrated the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives, revealing their structural characteristics and potential antitumor activities against various tumor cell lines, without showing cytotoxicity to normal human liver cells, suggesting selective antitumor effects (Huang et al., 2017).
Analytical and Structural Insights
Research has provided detailed analytical and structural insights into compounds closely related to this compound. Studies involving solid phase FT-IR and FT-Raman spectra have aided in understanding the structure and vibrational spectra of related pyrazolo and pyridine derivatives, highlighting the importance of these analyses in elucidating compound structures (Bahgat, Jasem, & El‐Emary, 2009).
Antibacterial Screening
Compounds synthesized from pyrazolo[4,3-b]pyridine derivatives have been evaluated for their antibacterial activities, showcasing the potential of these derivatives in developing new antibacterial agents. This highlights the compound's relevance in medicinal chemistry and drug development (Maqbool et al., 2014).
Heterocyclic Compound Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. Efficient synthesis methods have been developed to produce novel heterocyclic products, underscoring the compound's significance in facilitating the discovery of new drugs (Ghaedi et al., 2015).
Anticancer and Anti-inflammatory Applications
Studies on derivatives have shown significant anticancer and anti-inflammatory activities, suggesting the compound's potential in developing therapeutics for cancer and inflammation. For instance, 7-azaindazole chalcone derivatives exhibited notable anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Chamakuri et al., 2016).
Safety and Hazards
Future Directions
Pyrazolopyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests potential future directions for the development of new compounds based on the pyrazolopyridine scaffold.
Mechanism of Action
Target of Action
Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a derivative of 1H-pyrazolo[3,4-b]pyridines . These compounds have been the subject of extensive research due to their structural similarity to purine bases adenine and guanine . .
Mode of Action
It’s known that 1h-pyrazolo[3,4-b]pyridines can interact with their targets in a manner similar to purine bases
Biochemical Pathways
Given the structural similarity of 1h-pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that this compound could influence pathways involving purine metabolism .
Result of Action
Given the structural similarity of 1h-pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that this compound could have effects similar to those of purine analogs .
properties
IUPAC Name |
methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-6-5(11-12-7)2-4(9)3-10-6/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKDBPNQMRGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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